

2-Chlorobenzimidazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chlorobenzimidazole

Cat. No.: B1347102

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An In-depth Technical Guide to 2-Chlorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chlorobenzimidazole** (CAS No: 4857-06-1), a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications, particularly as a key intermediate in the development of novel therapeutic agents. Special emphasis is placed on its role in the synthesis of compounds with anticancer, antiviral, and antifungal properties. Experimental methodologies and the mechanistic pathways of its derivatives are also discussed to provide a thorough resource for the scientific community.

Core Chemical and Physical Properties

2-Chlorobenzimidazole is a stable crystalline solid that serves as a fundamental building block in organic synthesis. Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	4857-06-1	[1][2]
Molecular Formula	C ₇ H ₅ ClN ₂	[1][2]
Molecular Weight	152.58 g/mol	[1][2]
Appearance	Off-white to yellow to brown crystalline powder	[1]
Melting Point	207-211 °C (lit.)	[1]
Solubility	Insoluble in water	[1]
Purity	≥98% (HPLC)	[1]
SMILES	<chem>Clc1nc2ccccc2[nH]1</chem>	[1]
InChI Key	AYP SHJCKSDNETA-UHFFFAOYSA-N	[1]

Synthesis of 2-Chlorobenzimidazole

The most common and established method for the synthesis of **2-Chlorobenzimidazole** involves the reaction of benzimidazolin-2-one with a chlorinating agent, typically phosphorus oxychloride.

Experimental Protocol: Synthesis from Benzimidazolin-2-one

This protocol is adapted from established literature procedures.

Materials:

- Benzimidazolin-2-one
- Phosphorus oxychloride (POCl₃)
- Phenol (catalytic amount)

- Sodium hydroxide (NaOH) solution (40%)
- Xylene
- Ice

Procedure:

- A mixture of benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (22.88 g, 0.14 mol), and a catalytic amount of phenol is prepared in a suitable reaction vessel.
- The mixture is heated to 103-107°C and maintained at this temperature for 12 hours with stirring.
- After the reaction is complete, the mixture is cooled, and xylene is added to aid in the removal of excess phosphorus oxychloride via distillation under reduced pressure.
- The reaction mixture is then carefully cooled in an ice bath.
- The cooled mixture is neutralized to a pH of approximately 10.0 by the slow addition of a 40% sodium hydroxide solution.
- The resulting precipitate is collected by filtration.
- The crude product is recrystallized from a suitable solvent to yield pure **2-Chlorobenzimidazole**.

Applications in Research and Drug Development

2-Chlorobenzimidazole is a valuable precursor for the synthesis of a wide array of biologically active molecules. Its versatile reactivity allows for modifications at the 1 and 2 positions, leading to the generation of diverse chemical libraries.

Pharmaceutical Applications

- **Anticancer Agents:** The benzimidazole scaffold is a core component of numerous anticancer compounds. Derivatives of **2-Chlorobenzimidazole** have been shown to act as microtubule

inhibitors, topoisomerase inhibitors, and PARP inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

- **Antiviral Compounds:** It serves as a starting material for the synthesis of antiviral drugs, including agents effective against human cytomegalovirus (HCMV) and hepatitis C virus (HCV).
- **Antifungal and Antimicrobial Agents:** Derivatives have demonstrated significant activity against various fungal and bacterial strains, making them promising candidates for the development of new anti-infective therapies.
- **Anti-inflammatory Drugs:** **2-Chlorobenzimidazole** is a key intermediate in the synthesis of compounds with anti-inflammatory properties.

Agrochemical Applications

It is utilized in the formulation of fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity.

Material Science

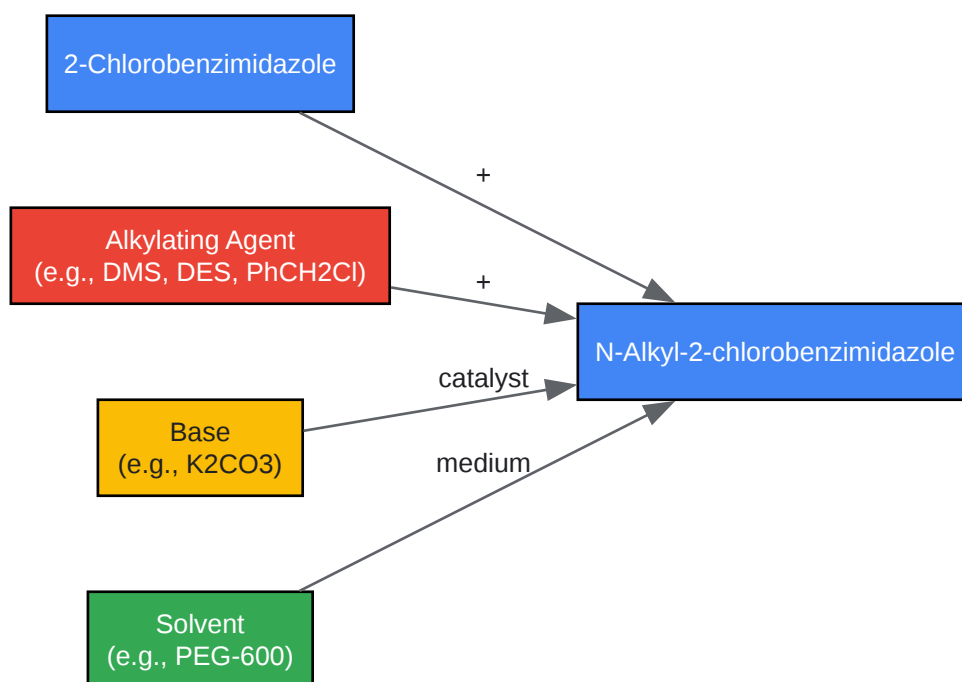
The compound is incorporated into polymers and coatings to enhance chemical resistance and durability.

Experimental Workflow and Reaction Pathways

The reactivity of the chlorine atom at the 2-position and the nitrogen atom of the imidazole ring makes **2-Chlorobenzimidazole** a versatile substrate for various organic reactions.

N-Alkylation of 2-Chlorobenzimidazole

A common synthetic route for creating derivatives involves the alkylation of the benzimidazole nitrogen.

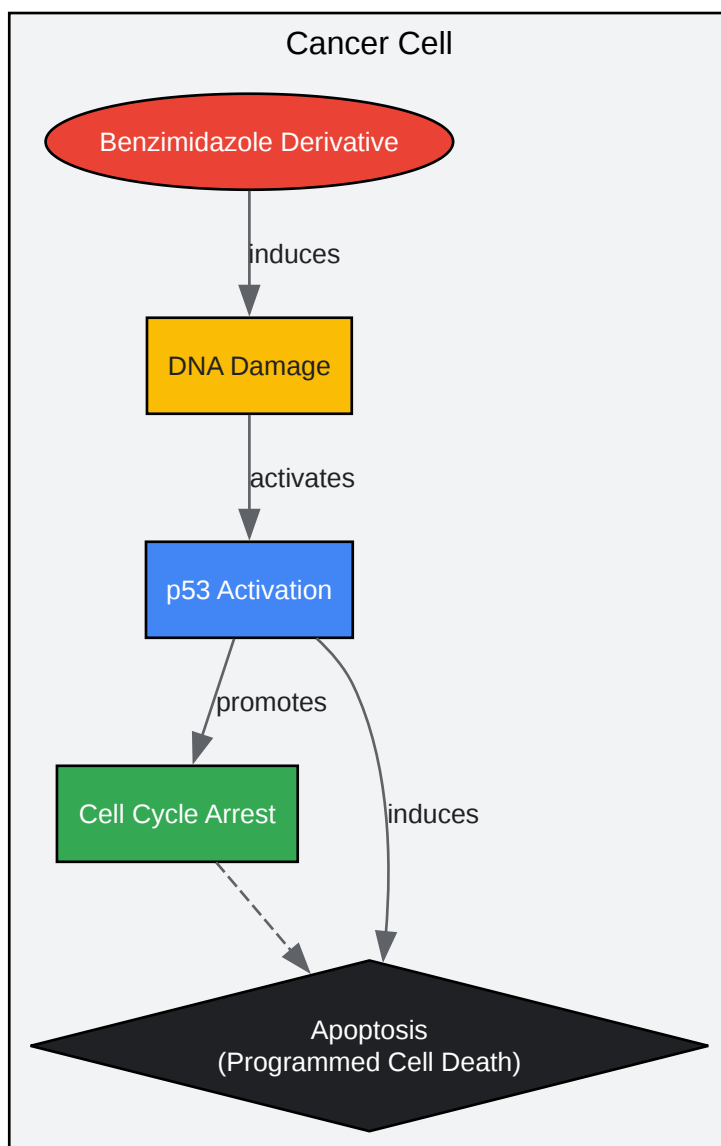


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Caption: General workflow for the N-alkylation of **2-Chlorobenzimidazole**.

Mechanistic Pathway of Benzimidazole Derivatives as Anticancer Agents

While **2-Chlorobenzimidazole** itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit potent anticancer activity through various mechanisms. One such mechanism involves the induction of DNA damage and the subsequent activation of the p53 tumor suppressor pathway, leading to apoptosis.



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Caption: A representative signaling pathway for benzimidazole derivatives in cancer therapy.

Conclusion

2-Chlorobenzimidazole is a compound of considerable importance with a well-established synthetic methodology and a broad spectrum of applications. Its utility as a scaffold for the development of new pharmaceuticals, particularly in the oncology and infectious disease sectors, continues to drive research interest. This guide has provided a foundational

understanding of its properties, synthesis, and applications, offering valuable insights for professionals engaged in chemical research and drug discovery.

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